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Compound Name: BMS-795311

Cat. No.: B1191595 Get Quote

High-Potency Inhibition of Cholesteryl Ester
Transfer Protein (CETP)[1][2][3][4][5][6]
Abstract & Scientific Context
BMS-795311 is a potent, orally bioavailable small-molecule inhibitor of Cholesteryl Ester

Transfer Protein (CETP), belonging to the triphenylethanamine (TPE) chemical class.[1][2][3][4]

[5] Unlike earlier CETP inhibitors (e.g., torcetrapib) which failed due to off-target toxicity

(specifically aldosterone pathway activation), BMS-795311 was designed to avoid these

liabilities while maintaining high potency.[1][2][3][4]

In in vitro assays, BMS-795311 demonstrates an IC₅₀ of approximately 4 nM in recombinant

enzyme assays and 0.22 µM in human whole plasma assays.[6][2][4] The compound functions

by binding to the hydrophobic tunnel of CETP, effectively blocking the hetero-exchange of

cholesteryl esters (CE) from HDL to LDL/VLDL and triglycerides (TG) in the reverse direction.

[1][2][3]

This guide provides two distinct protocols for evaluating BMS-795311:

Scintillation Proximity Assay (SPA): The "Gold Standard" method used in the primary

discovery of BMS-795311 for precise kinetic characterization.[1][2][3]

Fluorometric Activity Assay: A non-radioactive, high-throughput alternative suitable for routine

screening.[1][2][3][4]
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Mechanism of Action & Assay Principle
CETP facilitates the transfer of neutral lipids between lipoproteins.[7] It operates via a "tunnel

mechanism" where the protein bridges a donor (HDL) and an acceptor (LDL/VLDL) particle.[1]

[2][3] BMS-795311 binds within the central cavity of CETP, sterically hindering the transit of

neutral lipids through the tunnel.[1][2][3][4]
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Caption: Mechanism of BMS-795311 inhibition. The compound binds CETP, preventing the

shuttle of Cholesteryl Esters (CE) from HDL to LDL.[1][3][4]

Protocol A: Scintillation Proximity Assay (SPA)
This is the reference method used to determine the 4 nM IC₅₀ value (Qiao et al., J. Med.[1][3]

[4] Chem. 2015).[1][2]

3.1 Assay Principle
This homogeneous assay uses tritiated cholesteryl ester ([³H]-CE) incorporated into HDL

(donor).[1][2][3] The acceptor is biotinylated LDL.[2] When CETP transfers the [³H]-CE from

HDL to the biotinylated LDL, the LDL is captured by Streptavidin-coated SPA beads.[1][2][3][4]
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The proximity of the isotope to the scintillant in the bead induces light emission.[2] BMS-
795311 inhibits this transfer, reducing the signal.[1][2][3][4]

3.2 Materials & Reagents
Reagent Specification Notes

CETP Source
Recombinant human CETP

(rhCETP)
Final conc: ~0.5–1.0 nM

Donor [³H]-CE labeled HDL₃

Prepared by incubating [³H]-

cholesteryl oleate with human

plasma, then ultracentrifuging.

[1][2][3]

Acceptor Biotinylated LDL
LDL conjugated with biotin-LC-

NHS.[1][2][3]

Inhibitor BMS-795311
Dissolved in 100% DMSO.[1]

[2][3]

SPA Beads Streptavidin-coated PVT beads
PerkinElmer or equivalent.[1]

[2][3]

Assay Buffer
10 mM Tris, 150 mM NaCl, 2

mM EDTA, pH 7.4

Add 0.1% BSA or PEG to

prevent non-specific binding.

[2][4]

3.3 Experimental Procedure
Compound Preparation:

Prepare a 10-point dilution series of BMS-795311 in DMSO (e.g., from 10 µM down to 0.1

nM).[1][2][3][4]

Transfer 0.5 µL of compound to a 384-well white OptiPlate. Include DMSO-only wells (Max

Signal) and No-CETP wells (Background).

Reagent Mix:

Dilute rhCETP in Assay Buffer.[2]
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Add 10 µL of rhCETP solution to the wells.

Pre-incubation:[2][3] Incubate for 30 minutes at 25°C to allow BMS-795311 to bind the

CETP tunnel.

Substrate Addition:

Prepare a mixture of [³H]-HDL (Donor) and Biotin-LDL (Acceptor) in Assay Buffer.[1][2][3]

Add 10 µL of Substrate Mix to start the reaction.

Final Volume: 20.5 µL.

Reaction:

Incubate for 3–4 hours at 37°C. (Reaction must remain linear).

Termination & Detection:

Add 10 µL of Streptavidin-SPA beads (suspended in buffer with 0.1% Triton X-100 to stop

the reaction).

Incubate for 1 hour at room temperature to allow bead settling and capture.

Read on a MicroBeta or TopCount scintillation counter.[2]

Protocol B: Fluorometric Activity Assay
A non-radioactive alternative suitable for BSL-1 labs.[1][2][3] Uses self-quenched donors.[1][2]

[3][4]

4.1 Assay Principle
The donor particle contains a fluorescent neutral lipid that is self-quenched in the core of the

donor.[1][2][3] When CETP transfers this lipid to an acceptor (where it is diluted), the

fluorescence is unquenched.[3][4] Inhibition by BMS-795311 prevents the increase in

fluorescence.[1][2][3]

4.2 Materials

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://www.evitachem.com/product/evt-4884256
https://www.benchchem.com/product/b1191595?utm_src=pdf-body
https://www.targetmol.com/target/cetp
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://www.evitachem.com/product/evt-4884256
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://www.targetmol.com/target/cetp
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://www.evitachem.com/product/evt-4884256
https://www.targetmol.com/target/cetp
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://www.evitachem.com/product/evt-4884256
https://patents.google.com/patent/WO2020139914A1/en
https://www.targetmol.com/target/cetp
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://www.evitachem.com/product/evt-4884256
https://www.evitachem.com/product/evt-4884256
https://patents.google.com/patent/WO2020139914A1/en
https://www.benchchem.com/product/b1191595?utm_src=pdf-body
https://www.targetmol.com/target/cetp
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://www.evitachem.com/product/evt-4884256
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Commercially Available Kit: Roar Biomedical CETP Activity Assay (RB-CETP) or Sigma-

Aldrich equivalent.[1][2][3]

BMS-795311 Stock: 10 mM in DMSO.[1][2][3]

Buffer: 10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4.[2][4]

4.3 Workflow Diagram
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Caption: Step-by-step workflow for the Fluorometric CETP Inhibition Assay.

4.4 Experimental Procedure
Plate Setup: Use a black 96-well or 384-well plate.

BMS-795311 Addition: Add 2 µL of serially diluted BMS-795311 to appropriate wells. (Final

DMSO concentration should be <1%).[1][2][3]

CETP Source: Add 48 µL of rhCETP or diluted human plasma (1:50 dilution) to the wells.

Critical Step: Incubate for 15 minutes at 37°C. This allows the inhibitor to access the

hydrophobic pocket before the lipid transfer competition begins.

Substrate Initiation: Add 50 µL of Master Mix containing Donor and Acceptor reagents.

Kinetic Read:

Place immediately in a fluorescence plate reader pre-heated to 37°C.[2]

Excitation: 465 nm | Emission: 535 nm.[2]

Read every 5 minutes for 90 minutes.

Quantification: Calculate the slope (RFU/min) of the linear portion of the curve.

Data Analysis & Validation
5.1 IC₅₀ Calculation

Normalize Data:

Curve Fitting: Plot % Activity (y-axis) vs. log[BMS-795311] (x-axis).[1][2][3] Fit using a non-

linear regression (4-parameter logistic model):

[1][2][3][4]

5.2 Acceptance Criteria (Self-Validating System)
Z-Factor: Must be > 0.5 for the assay to be considered robust.[1][2][3]
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Reference Control: Run a known inhibitor like Torcetrapib (IC₅₀ ~30-50 nM) or Anacetrapib

alongside BMS-795311.[1][2][3]

BMS-795311 Expected Potency:

rhCETP (SPA/Fluoro): 2 – 10 nM.[1][2][3]

Whole Plasma: 100 – 300 nM (Shift due to high protein binding).[1][2][3]

5.3 Troubleshooting
Issue Probable Cause Solution

High Background
Non-specific transfer or

degradation

Add 2 mM EDTA to inhibit

PLTP (Phospholipid Transfer

Protein) which can interfere.[1]

[2][3]

Low Signal Window Inactive CETP

CETP is unstable at 37°C for

long periods without lipid.

Keep CETP on ice until use.

IC₅₀ Shift > 10x High Protein Binding

BMS-795311 is highly

lipophilic.[1][2][3] Ensure BSA

concentration in buffer is low

(<0.1%) or account for the

shift.

References
Qiao, J. X., et al. (2015).[2][4] "Triphenylethanamine Derivatives as Cholesteryl Ester

Transfer Protein Inhibitors: Discovery of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-

fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-

(trifluoromethyl)benzamide (BMS-795311)." Journal of Medicinal Chemistry, 58(22), 9010–

9026.[2][3][4] [1][2][3][4]

Ruggeri, R. B., et al. (2015).[2][4] "CETP Inhibitors: From Torcetrapib to Anacetrapib and

Beyond." Current Opinion in Lipidology. (Context on BMS series mechanism).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1191595?utm_src=pdf-body
https://www.targetmol.com/target/cetp
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://www.evitachem.com/product/evt-4884256
https://www.benchchem.com/product/b1191595?utm_src=pdf-body
https://www.targetmol.com/target/cetp
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://www.evitachem.com/product/evt-4884256
https://www.targetmol.com/target/cetp
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://www.evitachem.com/product/evt-4884256
https://www.targetmol.com/target/cetp
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://www.evitachem.com/product/evt-4884256
https://www.targetmol.com/target/cetp
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://www.evitachem.com/product/evt-4884256
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://patents.google.com/patent/WO2020139914A1/en
https://www.benchchem.com/product/b1191595?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://www.evitachem.com/product/evt-4884256
https://patents.google.com/patent/WO2020139914A1/en
https://www.targetmol.com/target/cetp
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://www.evitachem.com/product/evt-4884256
https://patents.google.com/patent/WO2020139914A1/en
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01363
https://patents.google.com/patent/WO2020139914A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Roar Biomedical. (2024).[1][2] "CETP Activity Assay Kit Protocol." Technical Bulletin.

Tall, A. R., & Rader, D. J. (2018).[2][3][4] "CETP Inhibitors for the Treatment of Dyslipidemia."

Nature Reviews Cardiology.[2] (Mechanistic context).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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